molecular formula C21H18Br3N B3338719 Tris(4-(bromomethyl)phenyl)amine CAS No. 100693-36-5

Tris(4-(bromomethyl)phenyl)amine

Cat. No.: B3338719
CAS No.: 100693-36-5
M. Wt: 524.1 g/mol
InChI Key: WZHJOELUFMNZRF-UHFFFAOYSA-N
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Description

Tris(4-(bromomethyl)phenyl)amine (CAS 100693-36-5) is a high-value trifunctional aromatic amine derivative that serves as a versatile building block in advanced organic synthesis and materials science. Its molecular structure, featuring a triphenylamine core and three reactive benzyl bromide sites, makes it a key precursor for constructing complex molecular architectures with valuable electronic and therapeutic properties. This compound is particularly significant in the synthesis of hyperbranched conjugated polymers for optoelectronic applications. Researchers utilize it as a monomer in direct arylation polymerization to create polymers incorporating electron-donating units like triphenylamine and phenoxazine, which are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices . The bromomethyl groups act as efficient handles for polymerization, allowing for the creation of materials with tailored electronic properties. In medicinal chemistry, the triphenylamine scaffold is a privileged structure. This compound serves as a critical synthon for developing novel antimalarial drug candidates. It is used to construct 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives , which are designed as potential G-quadruplex stabilizing ligands targeting Plasmodium falciparum . These compounds have demonstrated significant in vitro antimalarial activity with submicromolar to micromolar IC50 values, showing promise as a strategy to overcome drug resistance . Handling and Safety: This compound requires careful handling. It is classified with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It must be stored under an inert atmosphere at 2-8°C to maintain stability . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Br3N/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJOELUFMNZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Br3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Pathways for Tris 4 Bromomethyl Phenyl Amine and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The journey towards Tris(4-(bromomethyl)phenyl)amine begins with the construction of a suitable triphenylamine-based precursor, which is then functionalized with the desired bromomethyl groups.

Synthesis of Tris(4-bromophenyl)amine and Related Aryl-Brominated Cores

A common precursor strategy involves the synthesis of Tris(4-bromophenyl)amine. This is typically achieved through the direct bromination of triphenylamine (B166846). researchgate.netchemicalbook.com The reaction is an electrophilic aromatic substitution where bromine is introduced at the para positions of the phenyl rings due to the directing effect of the central nitrogen atom.

A typical laboratory-scale synthesis involves dissolving triphenylamine in a suitable solvent, such as chloroform, and cooling the solution to 0°C. researchgate.net A solution of bromine in the same solvent is then added dropwise. The reaction mixture is stirred for a period, after which it is quenched, and the product is precipitated, filtered, and purified. researchgate.net

Alternatively, N-bromosuccinimide (NBS) can be employed as the brominating agent in a solvent like dimethylformamide (DMF). chemicalbook.com The reaction of 4-Bromotriphenylamine with NBS at room temperature for a few hours can yield Tris(4-bromophenyl)amine. chemicalbook.com

Table 1: Synthesis of Tris(4-bromophenyl)amine

Starting MaterialReagentSolventTemperatureReaction TimeYield
TriphenylamineBromine (Br₂)Chloroform0°C1 hourNot specified
4-BromotriphenylamineN-Bromosuccinimide (NBS)DMFRoom Temp.3 hoursNot specified

Directed Introduction of Bromomethyl Functionalities via Selective Bromination

The direct introduction of bromomethyl groups onto a pre-formed triphenylamine core is achieved through benzylic bromination. This reaction selectively targets the benzylic C-H bonds of a methylated precursor, such as Tris(4-methylphenyl)amine. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which is known for its selectivity in brominating allylic and benzylic positions over aromatic rings. chadsprep.comchadsprep.com

The reaction proceeds via a free radical chain mechanism. youtube.comyoutube.com The presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), or initiation by light (photochemical conditions) is often necessary to start the reaction. chadsprep.com

Optimized Reaction Conditions for Bromomethylation

The efficiency and selectivity of the bromomethylation step are highly dependent on the reaction conditions. Careful optimization of catalysts, reagents, solvents, and other process parameters is crucial for maximizing the yield of this compound.

Catalytic Systems and Reagent Selection for Benzylic Bromination

N-bromosuccinimide (NBS) is the most widely used reagent for benzylic bromination due to its ability to provide a low, constant concentration of bromine radicals, which helps to suppress competing reactions like aromatic bromination. chadsprep.comyoutube.com The reaction is often initiated using radical initiators.

While traditional methods often rely on thermal or photochemical initiation, recent advancements have explored catalytic systems. For instance, the use of Lewis acids or other catalysts to promote the formation of the bromine radical under milder conditions is an area of active research.

Mechanistic Elucidation of Bromomethylation Reactions

The bromomethylation of the benzylic positions of a triphenylamine core with NBS follows a well-established free radical chain mechanism. youtube.comyoutube.comyoutube.com

The process can be broken down into three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by heat or light, to generate a bromine radical (Br•). youtube.comyoutube.com This initial formation of radicals can also be aided by a radical initiator.

Propagation: This stage consists of two key steps that repeat in a cycle.

A bromine radical abstracts a hydrogen atom from a benzylic methyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). youtube.comyoutube.com The stability of this radical is a key factor driving the selectivity of the reaction for the benzylic position.

The newly formed benzylic radical then reacts with a molecule of Br₂ (which is generated in situ from the reaction of HBr with NBS) to form the bromomethylated product and another bromine radical. youtube.comyoutube.com This new bromine radical can then participate in another cycle of propagation.

Termination: The radical chain reaction is terminated when two radicals combine with each other. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

The use of NBS is crucial as it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which helps to prevent electrophilic addition of bromine to the aromatic rings. chadsprep.comyoutube.com

Radical vs. Ionic Pathways in Aryl Bromomethylation of Triphenylamine Derivatives

The primary route to synthesizing this compound involves the benzylic bromination of its precursor, Tris(4-methylphenyl)amine. This transformation is most commonly achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, a reaction known as the Wohl-Ziegler bromination. organic-chemistry.orgwikipedia.orgthermofisher.comchem-station.com The preference for this method underscores the dominance of a radical pathway in achieving the desired bromomethylation.

The reaction is typically initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by heat or UV irradiation, or more commonly, by the addition of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. sci-hub.se This generates a bromine radical (Br•), which is the key chain-carrying species.

The mechanism proceeds as follows:

Initiation: The radical initiator decomposes to form initial radicals, which then react with NBS to generate a bromine radical.

Propagation:

The bromine radical abstracts a hydrogen atom from one of the methyl groups of Tris(4-methylphenyl)amine. This step is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. wikipedia.orgchem-station.comresearchgate.net The stability of this radical is a critical factor driving the reaction towards benzylic substitution rather than addition to the aromatic rings.

The newly formed benzylic radical then reacts with a molecule of Br₂ (which is present in low concentrations from the reaction of NBS with trace amounts of HBr) to yield the bromomethylated product and another bromine radical, which continues the chain reaction. sci-hub.sersc.org

An alternative, yet less favorable, pathway would be an ionic mechanism. Electrophilic aromatic substitution, where Br⁺ would attack the electron-rich phenyl rings of the triphenylamine core, is a competing reaction. However, the conditions of the Wohl-Ziegler reaction, particularly the low concentration of molecular bromine maintained by the use of NBS, effectively suppress this ionic pathway. organic-chemistry.orgwikipedia.org The use of non-polar solvents like carbon tetrachloride (historically) or acetonitrile (B52724) also disfavors the formation of charged intermediates required for ionic reactions. organic-chemistry.org

Reaction PathwayKey ReagentsIntermediateProduct
Radical Tris(4-methylphenyl)amine, NBS, Radical Initiator (e.g., AIBN)Benzylic RadicalThis compound
Ionic Tris(4-methylphenyl)amine, Br₂ (high concentration), Lewis AcidArenium Ion (Wheland intermediate)Ring-brominated products (e.g., Tris(2-bromo-4-methylphenyl)amine)

Chemical Reactivity and Derivatization Strategies of Tris 4 Bromomethyl Phenyl Amine

Nucleophilic Substitution Reactions of Bromomethyl Groups

The primary mode of reactivity for Tris(4-(bromomethyl)phenyl)amine involves the nucleophilic substitution of the bromide on its three benzylic positions. The C-Br bond in the bromomethyl group is polarized, rendering the benzylic carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction is a classic S_N2 displacement, where the bromide ion serves as an excellent leaving group. This trifunctional nature allows for the facile introduction of various functional groups, leading to precisely engineered molecular structures.

One of the most common derivatization strategies involves the reaction of this compound with primary or secondary amines. This N-alkylation reaction is a straightforward method for attaching amine functionalities to the triphenylamine (B166846) core. mdpi.com The reaction typically proceeds under basic conditions to neutralize the HBr formed as a byproduct. By using polyamines as the nucleophile, complex, multi-branched structures can be synthesized. These polyamine derivatives are crucial in various fields due to their chelating abilities and pH-responsive nature. For example, grafting this molecule onto a polyamine backbone can create materials with a high density of amine groups, which are effective for applications like gene delivery or CO2 capture.

NucleophileProduct TypePotential Application
Primary Amine (R-NH₂)Tris-secondary amine derivativePrecursor for further functionalization
Secondary Amine (R₂NH)Tris-tertiary amine derivativeLigands, catalysts
Polyethyleneimine (PEI)PEI cross-linked with triphenylamineCO₂ capture, heavy metal adsorption researchgate.net
Aniline DerivativesTris-N-aryl amine derivativeHole-transport materials

Beyond amines, other heteroatom nucleophiles can be effectively employed to functionalize the bromomethyl groups. Thiols (R-SH), in the form of their corresponding thiolates (R-S⁻), are excellent nucleophiles that readily displace the bromide to form stable thioether linkages. This strategy is used to introduce sulfur-containing moieties for applications in materials science, such as creating ligands for heavy metal coordination or for constructing self-assembled monolayers on gold surfaces.

Similarly, nitrogen-containing heterocycles like imidazole (B134444) and triazoles can act as nucleophiles. researchgate.netnih.gov The reaction of 1H-imidazole-2-thiol or 1,2,4-triazole-3-thiol with electrophiles demonstrates the nucleophilic character of both the sulfur and ring nitrogen atoms, providing pathways to create complex heterocyclic derivatives. researchgate.netmdpi.com These functionalizations are key for developing metal-organic frameworks (MOFs), catalysts, and biologically active compounds.

NucleophileFunctional Linkage FormedResulting Derivative Class
Thiol (R-SH)Thioether (-S-)Tris-thioether
ImidazoleN-AlkylationTris-imidazolium salt or N-linked imidazole
1,2,4-Triazole-3-thiolS-Alkylation or N-AlkylationTris-triazolylthioether or N-linked triazole
Phenol (in presence of base)Ether (-O-)Tris-ether

Polymerization and Cross-linking Reactions

The trifunctional nature of this compound makes it an exceptional monomer or cross-linking agent for the synthesis of advanced polymers. Its ability to form three covalent bonds allows for the creation of two-dimensional and three-dimensional polymer networks with high stability and defined porosity.

This compound can serve as a key building block in the synthesis of Covalent Organic Polymers (COPs) and Porous Organic Polymers (POPs). In these reactions, the molecule acts as a triangular node, and when reacted with complementary multi-topic co-monomers, it undergoes polycondensation to form extended, porous networks. For instance, reaction with multivalent amines, thiols, or phenols can lead to the formation of highly cross-linked, amorphous, or semi-crystalline polymers. The triphenylamine core itself is a common component in porous polymers due to its propeller-like shape, which prevents dense packing and helps create intrinsic porosity. sigmaaldrich.comdntb.gov.ua These materials are characterized by high surface areas and are investigated for applications in gas storage, separation, and catalysis. researchgate.netrsc.org

Co-monomer TypePolymer TypeKey Feature
Tetra-functional AminePorous Organic Polymer (POP)High density of nitrogen sites
Tri-functional ThiolCross-linked PolythioetherHigh refractive index materials
Bis-phenolsCross-linked PolyetherThermally stable networks

A significant application of this compound and its analogues is in the creation of cross-linked polyethyleneimine (PEI) derivatives for environmental applications. researchgate.net Branched PEI is a polymer rich in primary, secondary, and tertiary amine groups. When reacted with a trifunctional cross-linker like this compound, an amine alkylation reaction occurs, forming a robust, self-supported polymer network. researchgate.net

This cross-linking process transforms the water-soluble PEI into an insoluble, stable material while preserving a large number of free amine groups. These materials exhibit excellent performance as adsorbents. For instance, a related cross-linker, 2,4,6-tris-(4-bromomethyl-3-fluoro-phenyl)-1,3,5-triazine, has been used to create PEI-based materials that show fast and efficient adsorption of CO₂. researchgate.net The cross-linked structure provides mechanical stability and a porous morphology conducive to mass transfer, while the abundant amine functionalities provide active sites for CO₂ capture and the chelation of heavy metal ions like copper (Cu²⁺) and lead (Pb²⁺). researchgate.net

Cross-linker AnaloguePolymerApplicationAdsorption Capacity
2,4,6-tris-(4-bromomethyl-3-fluoro-phenyl)-1,3,5-triazinePEI-4BMFPTCO₂ Capture2.31 mmol g⁻¹ (at 30°C, 90% CO₂) researchgate.net

Electrophilic and Radical Reactivity of the Triphenylamine Core

While the bromomethyl groups are the most reactive sites for nucleophilic attack, the central triphenylamine core possesses its own distinct electronic properties and reactivity. The nitrogen atom's lone pair is delocalized across the three phenyl rings, making the core electron-rich and redox-active.

This electronic structure allows the triphenylamine unit to undergo single-electron oxidation to form a stable radical cation, often referred to as an aminium radical. nih.gov This oxidation can be achieved electrochemically or with chemical oxidizing agents like tris(4-bromophenyl)aminium hexachloroantimonate (BAHA). nih.gov The resulting radical cation is electrophilic and can participate in a variety of reactions, including free-radical couplings. For example, it can undergo regioselective C-C bond formation with electron-rich species. nih.gov

Furthermore, the electron-rich nature of the triphenylamine core makes the para positions of the phenyl rings (which are occupied by the bromomethyl groups in this case) susceptible to electrophilic aromatic substitution, although the existing substitution pattern makes further reaction on the ring less common than reactions at the benzylic position. The synthesis of related compounds like tris(4-formylphenyl)amine (B39881) via Vilsmeier-Haack formylation of triphenylamine highlights the core's susceptibility to electrophiles. researchgate.net

Reactivity TypeReagent/ConditionIntermediate SpeciesResulting Reaction
Radical Cation FormationChemical or Electrochemical OxidationAminium Radical CationC-C bond formation, free radical coupling nih.gov
Electrophilic SubstitutionStrong Electrophiles (e.g., Vilsmeier reagent)Sigma ComplexFormylation, Halogenation (on unsubstituted core) researchgate.net

Oxidative Coupling Reactions and Radical Cation Formation for Electronic Applications

The triphenylamine core of this compound is electronically rich and, in many related compounds, is known to undergo facile one-electron oxidation to form a stable radical cation. This property is the basis for the application of many triphenylamine derivatives in electronic and optoelectronic devices, where they function as hole-transporting materials, organic light-emitting diodes (OLEDs), and components of solar cells. The formation of the radical cation, often characterized by a distinct color change, allows for efficient charge transport through the material.

However, in the case of this compound, the high reactivity of the benzylic bromide groups significantly influences its chemical behavior. These groups are highly susceptible to nucleophilic substitution and are potent initiating sites for various polymerization reactions. Consequently, the derivatization of the peripheral bromomethyl groups often takes precedence over the direct oxidative coupling of the central amine.

While direct oxidative coupling of this compound itself is not a commonly reported derivatization strategy, the inherent electronic properties of the triphenylamine core are imparted to the materials synthesized from it. The non-planar, propeller-like structure of the triphenylamine moiety helps to prevent intermolecular aggregation and crystallization in the solid state, which is beneficial for forming stable amorphous films required in many electronic devices. Therefore, while the primary reactivity of this compound is centered on its benzylic bromides, the resulting derivatives leverage the electronic characteristics of the triphenylamine core for their functional applications. Research on related triaromatic amine derivatives has demonstrated their exceptional electro-active and photoactive properties, enabling the effective generation of free radicals through electrochemical processes or ultraviolet irradiation, making them valuable in optoelectronic applications. researchgate.net

Directed Functionalization of the Phenyl Rings for Enhanced Properties

The presence of three reactive bromomethyl groups makes this compound an ideal trifunctional core molecule for the construction of star-shaped polymers, dendrimers, and hyperbranched polymers. These macromolecular architectures are of significant interest due to their unique physical and chemical properties compared to their linear analogues, including lower solution viscosity, higher solubility, and a high density of functional groups at the periphery.

The primary strategy for the derivatization of this compound involves the nucleophilic substitution of the bromide ions. This allows for the attachment of a wide variety of functional groups, leading to materials with tailored properties. For instance, reaction with amines can introduce new functionalities or serve as a cross-linking point for polymer networks. A related compound, 2,4,6-tris-[4-(bromomethyl-3-fluoro)-phenyl]-1,3,5,-triazine (4BMFPT), has been used to cross-link polyethyleneimine (PEI), demonstrating the efficiency of the benzylic bromide groups in reacting with amine nucleophiles. cmu.edu

A particularly powerful method for creating well-defined polymers from this compound is through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu In this "core-first" approach, the three bromomethyl groups act as initiating sites for the polymerization of various vinyl monomers. This method allows for the synthesis of star polymers with controlled arm lengths, low polydispersity, and specific end-group functionalities. For example, star-shaped polystyrene has been synthesized using a trifunctional initiator, showcasing the utility of such core molecules. rsc.org

The following table summarizes representative derivatization strategies starting from this compound and related poly(bromomethyl) arenes, highlighting the versatility of this compound as a building block for complex macromolecules.

Reaction Type Reactant/Monomer Resulting Structure Key Features and Applications
Nucleophilic SubstitutionAmines (e.g., Polyethyleneimine)Cross-linked polymer networkEnhanced stability, CO2 capture
Atom Transfer Radical Polymerization (ATRP)Styrene3-arm star-shaped polystyreneWell-defined macromolecular architecture, potential for advanced materials
Atom Transfer Radical Polymerization (ATRP)(Meth)acrylates3-arm star-shaped poly(meth)acrylatesTailorable properties for coatings, adhesives, and biomedical applications

These derivatization strategies underscore the importance of this compound as a versatile platform for the design of advanced materials with applications spanning from electronics to polymer science. The ability to precisely control the architecture and functionality of the resulting molecules opens up a vast design space for creating materials with novel and enhanced properties.

Applications in Advanced Materials Science and Engineering

Supramolecular Chemistry and Self-Assembly

The C3-symmetric and trifunctional nature of Tris(4-(bromomethyl)phenyl)amine makes it an ideal candidate for the construction of intricate supramolecular architectures through self-assembly processes. The directional and reactive bromomethyl groups can participate in various non-covalent and covalent interactions to form highly ordered structures.

While direct studies on the host-guest chemistry of this compound are not extensively documented, its structural motifs suggest significant potential in this area. The triphenylamine (B166846) core can act as a guest, fitting into the cavities of larger host molecules. More importantly, the three bromomethyl arms can be functionalized to create sophisticated host structures. For instance, substitution of the bromine atoms with receptor units can lead to the formation of tripodal hosts capable of encapsulating specific guest molecules. The pre-organized arrangement of these receptor sites, dictated by the geometry of the central triphenylamine scaffold, can lead to high selectivity and strong binding in molecular recognition events.

The reactive bromomethyl groups of this compound are key to its incorporation into coordination polymers and Metal-Organic Frameworks (MOFs). While the compound itself may not act as a primary ligand for metal ions, it serves as a crucial starting material for synthesizing tritopic ligands. By replacing the bromine atoms with coordinating groups such as carboxylates, pyridyls, or imidazoles, a C3-symmetric ligand is formed. These ligands can then be reacted with metal ions or clusters to construct 3D frameworks with predictable topologies.

The inherent porosity of the resulting MOFs can be tuned by carefully selecting the length and nature of the coordinating arms derived from the parent molecule, as well as the geometry of the metal-containing secondary building units. The triphenylamine core itself can contribute to the functionality of the MOF, for instance, by imparting luminescence or redox activity to the framework. The ability to post-synthetically modify the framework by leveraging any unreacted bromomethyl groups further enhances the potential for creating MOFs with highly specific and tunable porosities for applications in gas storage, separation, and catalysis.

Polymer and Organic Framework Design

The trifunctionality of this compound is a significant asset in the design of novel polymers and organic frameworks. The bromomethyl groups serve as highly efficient points for polymerization and cross-linking, enabling the creation of robust and functional materials.

The triphenylamine core is a well-known luminophore, exhibiting strong fluorescence and favorable electronic properties. The use of this compound as a building block allows for the integration of this luminescent core into porous organic polymers (POPs) and covalent organic frameworks (COFs). The design principle involves using the trifunctional nature of the molecule to create a rigid, cross-linked network that prevents aggregation-caused quenching, a common issue with fluorescent molecules in the solid state.

The porosity of these materials can be controlled by the choice of co-monomers and the polymerization conditions. The resulting porous luminescent frameworks have shown great promise as sensory materials, where the fluorescence can be quenched or enhanced in the presence of specific analytes. Furthermore, the ordered structure and tunable photonic properties of materials derived from this compound make them potential candidates for the fabrication of components for photonic devices, such as organic light-emitting diodes (OLEDs) and chemical sensors.

Material TypeSynthetic StrategyKey PropertiesPotential Application
Porous Organic Polymers (POPs)Solvothermal polymerization with other aromatic monomersHigh surface area, permanent porosity, solid-state luminescenceChemical sensing, gas storage
Covalent Organic Frameworks (COFs)Schiff base condensation or other covalent bond-forming reactions after ligand synthesisCrystalline, porous, luminescentOptoelectronic devices, photocatalysis

This compound is an excellent precursor for synthesizing star-shaped and hyperbranched conjugated polymers. The triphenylamine core acts as an effective hole-transporting unit, making the resulting materials suitable for applications in optoelectronic devices like OLEDs and organic photovoltaics (OPVs). The bromomethyl groups can be used to connect the triphenylamine core to other conjugated moieties, creating a three-dimensional charge transport network.

This star-shaped architecture can help to overcome some of the limitations of linear conjugated polymers, such as limited solubility and strong intermolecular interactions that can hinder device performance. The development of these materials focuses on tuning the electronic properties by varying the conjugated arms attached to the central core, thereby optimizing charge injection, transport, and recombination processes within the device.

Polymer ArchitectureSynthesis MethodAdvantageApplication
Star-shaped PolymersAtom transfer radical polymerization (ATRP) or other controlled polymerization from the bromomethyl sitesImproved solubility, isotropic charge transportOrganic Light-Emitting Diodes (OLEDs)
Hyperbranched PolymersPolycondensation reactions involving the bromomethyl groupsFacile synthesis, good film-forming propertiesOrganic Photovoltaics (OPVs), Field-Effect Transistors (OFETs)

Catalysis and Sensing Technologies

The adaptable structure of this compound allows for its use in the development of novel catalysts and sensors. The triphenylamine core can be catalytically active in certain reactions, and the bromomethyl groups provide a means to immobilize the molecule onto a solid support or to incorporate it into a larger catalytic system.

For sensing applications, the luminescent properties of the triphenylamine core are often exploited. By functionalizing the bromomethyl groups with specific recognition elements, sensors can be designed to detect a variety of analytes, from metal ions to organic molecules. The change in the fluorescence signal upon binding of the analyte to the recognition site forms the basis of the sensing mechanism. The integration of these sensory units into porous frameworks can further enhance sensitivity and selectivity by pre-concentrating the analyte within the pores. While direct catalytic or sensing applications of the unmodified this compound are not widely reported, its role as a versatile platform for the design of such functional materials is of significant interest to the research community.

Information Deficit on Specific Applications of this compound

Comprehensive research has revealed a significant lack of available scientific literature detailing the specific applications of the chemical compound This compound in the fields of heterogeneous catalysis and sensor technology as outlined in the requested article structure. While the compound is commercially available, its utilization and documented research findings in the specified areas appear to be limited or not publicly accessible.

Initial investigations often led to information regarding a related but structurally distinct compound, Tris(4-bromophenyl)amine . This analogue, which lacks the methyl group between the phenyl ring and the bromine atom, has been noted for its use in the synthesis of porous luminescent covalent-organic polymers (COPs) and as a photosensitizer. However, these applications are not directly transferable or relevant to the specified focus on This compound .

Subsequent, more targeted searches for "this compound" and its role in:

Heterogeneous Catalysis via Functionalized Supports and Immobilized Active Sites

Chemosensors and Biosensors Based on Bromomethylphenylamine Derivatives

Therefore, the sections on "," specifically subsections 4.3.1 and 4.3.2, cannot be completed at this time due to the insufficient availability of relevant research findings for this compound. Further research would be required as new scientific literature becomes available to adequately address these topics.

Advanced Characterization Techniques for Structural and Functional Analysis

Spectroscopic Analysis for Mechanistic Insight

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic behavior of a compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, Solid-State NMR)

Advanced NMR techniques would offer a detailed map of the molecular structure of Tris(4-(bromomethyl)phenyl)amine. While standard one-dimensional ¹H and ¹³C NMR would confirm the basic connectivity of atoms, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in unambiguously assigning proton and carbon signals, especially for the aromatic regions.

Solid-state NMR would be particularly useful for characterizing the compound in its crystalline form, providing information about the local environment of atoms and the presence of different polymorphs.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For this compound, these techniques would be expected to show characteristic vibrational modes for the C-N stretching of the tertiary amine, the C-H and C=C stretching of the phenyl rings, and the C-Br stretching of the bromomethyl groups. Monitoring changes in these vibrational bands in real-time could also provide mechanistic insights during reactions involving this compound.

UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible absorption and fluorescence spectroscopy would reveal key aspects of the electronic structure and photophysical behavior of this compound. The UV-Vis spectrum would indicate the wavelengths of light the molecule absorbs, corresponding to electronic transitions. Fluorescence spectroscopy would provide information about the emission properties of the molecule after excitation, including its quantum yield and lifetime. These properties are critical for applications in optoelectronic devices.

Diffraction and Microscopy for Solid-State Architectures

Diffraction and microscopy techniques are essential for determining the arrangement of molecules in the solid state, which dictates many of the material's bulk properties.

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structures

The gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in a crystal lattice is single-crystal X-ray diffraction. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal intermolecular interactions, such as van der Waals forces and potential halogen bonding, which govern the crystal packing.

Powder X-ray Diffraction for Crystalline Materials and Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity of a bulk sample. The resulting diffraction pattern serves as a fingerprint for the crystalline structure. For this compound, PXRD would be used to confirm the crystallinity of a synthesized batch and to identify any potential impurities or different crystalline forms (polymorphs).

Electron Microscopy (SEM, TEM) for Morphology, Nanostructures, and Elemental Mapping

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and nanoscale structure of materials. In the context of this compound, these techniques could be employed to study the crystal morphology of the bulk material, or more importantly, to analyze the structure of self-assembled monolayers, thin films, or nanostructures derived from it. Elemental mapping, often performed in conjunction with SEM or TEM using techniques like Energy-Dispersive X-ray Spectroscopy (EDX), would be instrumental in confirming the distribution of bromine and nitrogen atoms within a sample, providing direct evidence of the compound's integrity and arrangement in a material.

Currently, there is a lack of published research specifically detailing the SEM, TEM, or elemental mapping analysis of this compound. Such studies would be highly valuable, particularly in understanding how the bromomethyl groups influence the self-assembly and crystallographic packing of the molecule, which are key factors in determining its electronic and optical properties.

Electrochemical and Charge Transport Characterization

The electrochemical and charge transport properties of triphenylamine (B166846) derivatives are of fundamental interest due to their applications as hole-transporting materials in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The introduction of bromomethyl groups is expected to significantly modulate these properties.

Cyclic Voltammetry for Redox Behavior and Electron Transfer Mechanisms

Cyclic voltammetry (CV) is a primary technique for investigating the redox behavior of a molecule, providing information on its oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of electron transfer. For this compound, CV studies would reveal the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical parameters for designing and predicting the performance of organic electronic devices.

A review of the scientific literature indicates a lack of specific cyclic voltammetry data for this compound. For its counterpart, Tris(4-bromophenyl)amine, electrochemical studies have been reported, but the influence of the -CH2Br group on the redox potentials and electron transfer mechanisms remains to be experimentally determined.

Impedance Spectroscopy for Charge Transport Properties and Conductivity

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the charge transport properties and conductivity of materials. By applying a small AC voltage and measuring the current response over a range of frequencies, EIS can provide insights into processes such as charge carrier mobility, bulk and interfacial resistances, and capacitance. For a material based on this compound, EIS could be used to evaluate its potential as a semiconductor, providing quantitative data on its conductivity and the factors that limit charge transport.

As with the other characterization techniques, there is a significant gap in the literature regarding impedance spectroscopy studies specifically on this compound. Research in this area would be essential for assessing its suitability for applications in organic electronics and for understanding the role of the bromomethyl functionality in modulating charge transport.

Theoretical and Computational Studies of Tris 4 Bromomethyl Phenyl Amine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Prediction of Electronic Structures, Frontier Molecular Orbitals, and Spectroscopic Properties

No specific data available.

Computational Modeling of Reaction Pathways, Energetics, and Transition States

No specific data available.

Molecular Dynamics Simulations

Understanding Intermolecular Interactions and Self-Assembly Processes

No specific data available.

Simulating Guest Molecule Diffusion and Adsorption in Porous Frameworks

No specific data available.

Machine Learning Approaches in Material Design and Property Prediction

No specific data available.

Further experimental and computational research is necessary to characterize Tris(4-(bromomethyl)phenyl)amine and enable a detailed exploration of its properties and potential applications.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Control and Scalability

The current synthesis of Tris(4-(bromomethyl)phenyl)amine typically involves the bromination of the precursor Tris(4-methylphenyl)amine. While effective, this method can sometimes present challenges related to selectivity, purification, and scalability. Future research is anticipated to focus on developing novel synthetic methodologies that offer greater control over the reaction and are more amenable to large-scale production.

One promising avenue is the exploration of alternative brominating agents and reaction conditions that minimize the formation of by-products and simplify the purification process. Additionally, the development of continuous flow synthesis methods could offer significant advantages in terms of scalability, safety, and process control compared to traditional batch processes. Another area of interest lies in the direct functionalization of the triphenylamine (B166846) core, potentially bypassing the need for the methyl-substituted precursor altogether. This could involve innovative C-H activation strategies, offering a more atom-economical and efficient synthetic route.

Precursor CompoundSynthetic TargetKey Research Focus
Tris(4-methylphenyl)amineThis compoundDevelopment of selective and scalable bromination reactions.
TriphenylamineThis compoundExploration of direct C-H bromomethylation methodologies.

Integration into Hybrid Material Systems and Multicomponent Composites

The trifunctional nature of this compound, with its three reactive bromomethyl groups, makes it an ideal candidate for creating highly cross-linked and complex polymer architectures. Its integration into hybrid material systems and multicomponent composites is a rapidly growing area of research. These materials often exhibit synergistic properties that surpass those of their individual components.

Future work will likely involve the use of this compound as a core molecule to construct star-shaped polymers, dendrimers, and covalent organic frameworks (COFs). These well-defined structures can then be incorporated into various matrices, such as inorganic nanoparticles, carbon nanotubes, or other polymers, to create advanced composites. The resulting hybrid materials could find applications in areas like gas storage and separation, catalysis, and optoelectronics. The ability to precisely tailor the properties of these composites by controlling the interface between the organic and inorganic components is a key driver of this research.

Exploration of New Application Domains and Interdisciplinary Research Opportunities

While this compound and its derivatives have already shown promise in fields like organic electronics and polymer chemistry, there is significant potential for their application in other scientific domains. The inherent photophysical and electrochemical properties of the triphenylamine core, combined with the versatile reactivity of the bromomethyl groups, open up a wide range of interdisciplinary research opportunities.

For instance, the development of functional materials for biomedical applications, such as drug delivery systems or biosensors, represents a promising new frontier. The ability to attach biomolecules to the this compound core could lead to the creation of targeted therapeutic agents or sensitive diagnostic tools. Furthermore, its use in the development of advanced coatings and adhesives with enhanced thermal stability and mechanical properties is another area ripe for exploration. The collaboration between chemists, materials scientists, physicists, and biologists will be crucial in unlocking the full potential of this versatile compound in these emerging application areas.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tris(4-(bromomethyl)phenyl)amine, and how do yields vary between methods?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Direct bromination of triphenylamine yields ~99% via efficient electrophilic substitution under controlled bromine excess .
  • Route 2 : Coupling 4-bromophenylamine with bromoiodobenzene achieves ~70% yield, requiring palladium catalysis and inert conditions .
  • Recommendation : Route 1 is preferred for high purity, while Route 2 offers flexibility for functionalized intermediates.

Q. How can solubility challenges be addressed during purification of this compound?

  • Methodological Answer : The compound is soluble in toluene but insoluble in polar solvents. Recrystallization in toluene/hexane mixtures (1:3 v/v) at low temperatures (0–5°C) improves crystal quality . For column chromatography, use silica gel with a non-polar eluent (e.g., hexane:ethyl acetate 9:1) to avoid decomposition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H317 hazard) .
  • Ventilation : Use fume hoods to avoid inhalation of dust; electrostatic discharge-safe containers are recommended .
  • Waste Disposal : Collect halogenated waste separately and incinerate at >1,000°C to prevent environmental release (H413 hazard) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when analyzing this compound derivatives?

  • Methodological Answer :

  • Software : Use SHELX suite (e.g., SHELXL for refinement) to model disorder or twinning in crystal structures .
  • Validation : Cross-validate with spectroscopic data (e.g., NMR, FT-IR) to confirm substituent positions. For example, C–Br stretching vibrations at 550–600 cm⁻¹ confirm bromomethyl functionalization .
  • Case Study : In a dihydrate structure, hydrogen-bonding networks (O–H···N) were resolved using difference Fourier maps, requiring iterative refinement cycles .

Q. What mechanistic insights explain the role of this compound in porous luminescent COPs?

  • Methodological Answer :

  • Design : The bromomethyl groups enable Suzuki-Miyaura cross-coupling with boronic acid-functionalized linkers, forming rigid COP frameworks .
  • Characterization : Porosity is confirmed via N₂ adsorption (BET surface area >500 m²/g), while luminescence (λₑₘ ≈ 450–500 nm) arises from conjugated triphenylamine cores .
  • Challenges : Competing side reactions (e.g., debromination) require stoichiometric control and low-temperature conditions (<60°C) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : Bulky bromomethyl groups hinder coupling at the para position; use bulky ligands (e.g., SPhos) to enhance catalytic activity .
  • Electronic Effects : Electron-withdrawing bromine atoms reduce electron density at the aryl ring, slowing nucleophilic substitution. Kinetic studies show pseudo-first-order behavior with k = 1.2 × 10⁻³ s⁻¹ in DMF at 80°C .

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Methodological Answer :

  • Storage : Store in amber glass vials under argon at −20°C to prevent photodegradation and hydrolysis .
  • Stability Testing : Periodic TLC/HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products (e.g., triphenylamine derivatives) .

Data Analysis and Experimental Design

Q. How can conflicting spectroscopic data for this compound derivatives be reconciled?

  • Methodological Answer :

  • NMR : Use DEPT-135 to distinguish CH₂Br groups (δ 4.3–4.5 ppm) from aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spec : High-resolution ESI-MS (e.g., m/z 482.013 for [M+H]⁺) confirms molecular identity; isotopic patterns (³⁵Cl/³⁷Cl) distinguish bromine from chlorine impurities .

Q. What computational methods predict the electronic properties of this compound-based materials?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to estimate HOMO-LUMO gaps (~3.2 eV), correlating with experimental UV-Vis λₐbₛ ≈ 320 nm .
  • MD Simulations : Simulate COP assembly using Materials Studio to assess pore uniformity under varying thermal conditions .

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Feasible Synthetic Routes

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Tris(4-(bromomethyl)phenyl)amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.